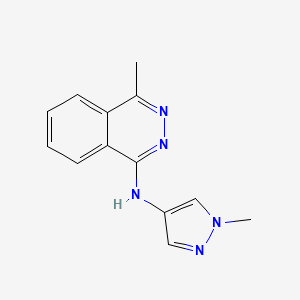

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine

描述

属性

IUPAC Name |

4-methyl-N-(1-methylpyrazol-4-yl)phthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-9-11-5-3-4-6-12(11)13(17-16-9)15-10-7-14-18(2)8-10/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTJXORIFZDYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine typically involves the reaction of pyrazole derivatives with phthalazine derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-methylphthalazin-1-amine under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

作用机制

The mechanism of action of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

1-methyl-1H-pyrazole-4-amine: A simpler pyrazole derivative with similar reactivity but lacking the phthalazine moiety.

4-methylphthalazin-1-amine: Contains the phthalazine core but without the pyrazole ring.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.

Uniqueness

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine is unique due to its combined pyrazole and phthalazine structure, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications .

生物活性

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The synthesis of this compound typically involves the reaction of pyrazole derivatives with phthalazine derivatives. A common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-methylphthalazin-1-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains, suggesting that this compound may also possess similar properties .

Antimalarial and Antileishmanial Activities

This compound has been explored for its potential therapeutic effects against malaria and leishmaniasis. Preliminary studies suggest that it may act as an enzyme inhibitor, which could disrupt the metabolic pathways of these pathogens.

Enzyme Inhibition

The compound has been investigated as a potential enzyme inhibitor in biochemical assays. Its structural characteristics allow it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role.

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory potential of related pyrazole compounds. The structure of this compound suggests that it may exert similar effects by modulating inflammatory pathways .

Study on Antimicrobial Activity

A study conducted on various pyrazole derivatives, including those structurally related to this compound, demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased potency against specific bacterial strains .

Evaluation of Antimalarial Activity

In vitro assays have shown that compounds with similar structures can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This suggests that this compound might also be effective against malaria, warranting further investigation into its mechanism of action and efficacy in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-methyl-1H-pyrazole | Structure | Moderate antimicrobial activity |

| 4-methylphthalazin | Structure | Limited biological activity |

| 4-methyl-N-(1-methylpyrazolyl)phthalazin | Structure | Enhanced binding affinity for enzymes |

常见问题

Q. What are the standard synthetic routes for 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine?

A typical synthesis involves coupling reactions between substituted pyrazole and phthalazine precursors. For example, a Buchwald-Hartwig amination or Ullmann-type coupling can be employed using copper catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO at elevated temperatures (35–100°C) . Purification often involves extraction with dichloromethane and gradient chromatography (e.g., ethyl acetate/hexane). Yield optimization may require iterative adjustments to reaction time, temperature, or catalyst loading.

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic and analytical methods:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.0–3.0 ppm) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

- Melting Point : Consistency in melting range (e.g., 104–107°C) validates purity .

Q. What crystallographic methods are used to resolve its structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., CAD-4) with graphite-monochromated radiation. Refinement via SHELXL software (e.g., SHELX-2018) resolves atomic positions, thermal parameters, and bond geometries. Key metrics include R-factor (<0.07) and goodness-of-fit (S ≈ 1.1) .

Advanced Research Questions

Q. How can low synthetic yields (<20%) be improved?

Low yields often stem from steric hindrance or side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 82% yield achieved for analogous pyrazoles using microwave irradiation) .

- Catalyst optimization : Testing palladium or nickel catalysts for cross-coupling steps .

- Solvent screening : Polar solvents like DMF or DMA may enhance solubility of intermediates .

Q. How to resolve contradictions between predicted and experimental spectral data?

Discrepancies in NMR or IR spectra may arise from tautomerism, crystallographic packing effects, or impurities. Solutions include:

- DFT calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) .

- SCXRD validation : Confirm molecular conformation via crystallography .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals or dynamic processes .

Q. What methodologies assess its biological activity in academic research?

- MTT assay : Evaluates cytotoxicity (e.g., IC₅₀ determination in cancer cell lines) .

- Enzyme inhibition studies : Measures PDE4 or carbonic anhydrase inhibition via fluorescence/UV-Vis assays (e.g., IC₅₀ = 5–389 nM for PDE4 inhibitors) .

- In vivo models : Rat pica feeding or LPS-induced neutrophilia quantify anti-inflammatory efficacy and emetogenicity .

Q. How to address safety and handling concerns during experimental work?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。